Ibuprofen ethyl, (R)-

説明

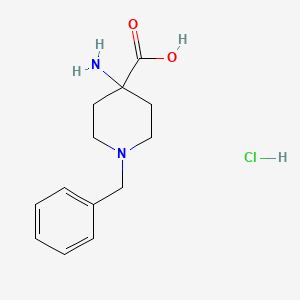

Ibuprofen ethyl, ®- is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). It has the molecular formula C15H22O2 . Ibuprofen is commonly used to treat inflammatory diseases and rheumatoid disorders, as well as mild to moderate pain, fever, and inflammation .

Synthesis Analysis

The original synthesis of ibuprofen started with the compound 2-methylpropyl benzene . Recent studies have focused on the enzymatic esterification of ibuprofen as a strategy for hydrophilization . Another study reported the enzymatic synthesis of ®-ibuprofen via the resolution of racemic ibuprofen ethyl ester .Molecular Structure Analysis

The molecular structure of Ibuprofen ethyl, ®- was confirmed using NMR and FTIR . It has the structure of a propionic acid and is functionally related to it .Chemical Reactions Analysis

Ibuprofen blocks the enzyme that makes prostaglandins (cyclooxygenase), resulting in lower levels of prostaglandins that help in reducing inflammation, pain, and fever . Recent research has focused on various chemical and functional properties and experimental studies of ibuprofen .Physical And Chemical Properties Analysis

The physical and chemical properties of Ibuprofen ethyl, ®- include its structure, chemical names, and physical and chemical properties . The ionic structure with a protonated amine group on an l-valine ester and melting points below 100 °C allowed inclusion of these ibuprofen derivatives into the pharmaceutically active protic ionic liquids .科学的研究の応用

- Like its parent compound, ®-ibuprofen ethyl exhibits potent anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the production of inflammatory mediators (prostaglandins). By reducing prostaglandin synthesis, it helps alleviate inflammation, pain, and swelling .

- ®-Ibuprofen ethyl is commonly used for pain relief. It targets pain pathways by blocking COX enzymes, thereby reducing pain perception. It is effective in conditions such as headaches, musculoskeletal pain, and postoperative pain .

- Fever results from the release of prostaglandins in response to infection or inflammation. ®-Ibuprofen ethyl’s COX inhibition helps lower fever by reducing prostaglandin levels, making it a valuable antipyretic agent .

- Research suggests that ®-ibuprofen ethyl may have neuroprotective properties. It modulates inflammatory responses in the brain, potentially benefiting conditions like Alzheimer’s disease and traumatic brain injury .

- Some studies explore ®-ibuprofen ethyl’s potential in cancer prevention. It inhibits COX-2, an enzyme associated with tumor growth and inflammation. However, more research is needed to establish its efficacy in cancer chemoprevention .

- ®-Ibuprofen ethyl’s anti-inflammatory action extends to cardiovascular health. By reducing inflammation, it may contribute to preventing atherosclerosis and cardiovascular events. However, clinical evidence remains limited .

Anti-Inflammatory Properties

Pain Management

Antipyretic Activity

Neuroprotection

Cancer Chemoprevention

Cardiovascular Effects

作用機序

Target of Action

Ibuprofen Ethyl, ®-, like its parent compound ibuprofen, primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are mediators of pain, fever, and blood clotting .

Mode of Action

Ibuprofen Ethyl, ®-, acts as a non-selective, reversible inhibitor of the cyclooxygenase enzymes . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer . It’s worth noting that the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo .

Biochemical Pathways

The primary biochemical pathway affected by Ibuprofen Ethyl, ®-, is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, ibuprofen reduces the synthesis of prostaglandins and thromboxanes from arachidonic acid . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of Ibuprofen Ethyl, ®-, are expected to be similar to those of ibuprofen. Ibuprofen is rapidly and completely absorbed when given orally . It binds extensively to plasma albumin, and its clearance increases at doses greater than 600mg . Ibuprofen is metabolized to glucuronide conjugates, which are excreted in the urine .

Result of Action

The inhibition of prostaglandin and thromboxane synthesis by Ibuprofen Ethyl, ®-, results in reduced inflammation, pain, and fever . Additionally, ibuprofen has been found to have effects on various inflammatory mediators and cells involved in acute and chronic inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ibuprofen Ethyl, ®-. For instance, ibuprofen has been identified as an emerging environmental pollutant due to its high human consumption and low rate of environmental degradation . Furthermore, the use of certain solvents can enhance the enzymatic resolution of racemic ibuprofen ethyl ester, leading to increased production of (S)-ibuprofen .

将来の方向性

Recent research has focused on enhancing the solubility and skin permeation of ibuprofen by conjugating it with l-valine alkyl esters . This could potentially improve drug bioavailability and efficacy, making these synthesized ibuprofen derivatives promising candidates for use in transdermal systems .

特性

IUPAC Name |

ethyl (2R)-2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTFUVWJFLDLJP-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C1=CC=C(C=C1)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219318 | |

| Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153153-85-6 | |

| Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153153-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen ethyl, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153153856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUPROFEN ETHYL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTH6KTY76S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-3-acetamide](/img/structure/B3047959.png)

![1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B3047960.png)

![Ethanone, 1-[4-(2-naphthalenyl)phenyl]-](/img/structure/B3047969.png)